tert-Butyl (4-oxobutyl)carbamate
Overview
Description
“tert-Butyl (4-oxobutyl)carbamate” is a chemical compound used in various scientific and industrial applications . It is also known as N-(4-氧代丁基)氨基甲酸叔丁酯 in Chinese .
Synthesis Analysis
The synthesis of “tert-Butyl (4-oxobutyl)carbamate” involves several steps. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . More detailed synthesis procedures may be found in specific scientific literature .Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-oxobutyl)carbamate” can be represented by the formula C9H17NO3 . The InChI code for this compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) .Chemical Reactions Analysis
“tert-Butyl (4-oxobutyl)carbamate” participates in various chemical reactions. For instance, it is used in palladium-catalyzed cross-coupling reactions . More detailed information about its chemical reactions can be found in specific scientific literature .Physical And Chemical Properties Analysis
“tert-Butyl (4-oxobutyl)carbamate” has a molecular weight of 187.24 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound is stored at -20°C .Scientific Research Applications
Photocatalytic Synthesis Applications
- Photoredox-Catalyzed Amination : tert-Butyl (4-oxobutyl)carbamate has been used in photoredox-catalyzed aminations. This process establishes a cascade pathway for assembling 3-aminochromones under mild conditions, leading to the synthesis of diverse amino pyrimidines, which broadens the applications of this photocatalyzed protocol (Wang et al., 2022).
Crystal Structure Studies
- Isomorphous Crystal Structures : tert-Butyl (4-oxobutyl)carbamate plays a role in understanding the crystal structures of certain compounds. For instance, its derivatives have been studied to explore hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Metalation and Alkylation Studies
- Metalation Between Silicon and Nitrogen : Research has explored the metalation capabilities of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes. These derivatives undergo metalation between nitrogen and silicon, followed by reaction with electrophiles, which is useful for preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Diels‐Alder Reaction Research
- Diels‐Alder Reactions : The compound has been used in the preparation of Diels‐Alder reactions, such as in the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This showcases its role in the synthesis of complex organic compounds (Padwa et al., 2003).
Synthesis of Bioactive Compounds
- Intermediate in Biologically Active Compounds : tert-Butyl (4-oxobutyl)carbamate serves as an important intermediate in synthesizing compounds like omisertinib. A study established a rapid synthetic method for an important intermediate compound, demonstrating its utility in the pharmaceutical industry (Zhao et al., 2017).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 . More detailed safety information can be found in the material safety data sheet .
properties
IUPAC Name |
tert-butyl N-(4-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZDTEUFFZSQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573799 | |
Record name | tert-Butyl (4-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxobutyl)carbamate | |
CAS RN |
84766-90-5 | |
Record name | tert-Butyl (4-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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